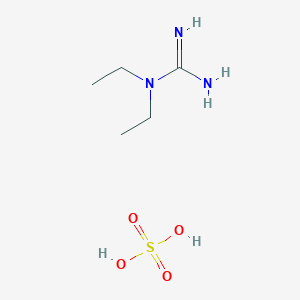
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Übersicht
Beschreibung
“6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride” is a chemical compound with the molecular formula C5H5ClN2O4S . It has a molecular weight of 224.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5N3O2/c1-3-4 (2-7)5 (10)9-6 (11)8-3/h1H3, (H2,8,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 269-270 °C . Its density is predicted to be 1.76±0.1 g/cm3 . The pKa value is predicted to be 5.39±0.10 .Wissenschaftliche Forschungsanwendungen
- Application : This compound is used as an immunomodulator known as kristafon (Kri), which exhibits activity against leprosy and tuberculosis mycobacteria .
- Methods of Application : The properties of kristafon are improved in hyaluronic acid solution . The effect of tautomerism on the structure of products from the reaction of kristafon with acids (hydrochloric, phosphoric, acetic, oxalic, succinic, citric, hyaluronic) and bases [sodium hydroxide, triethanolamine, tris - (hydroxymethyl)aminomethane] in aqueous media has been studied using UV, IR, PMR, and 13 C NMR spectroscopy techniques .
- Results : It is shown that the immunotropic activity of kristafon phosphate and kristafon are improved in hyaluronic acid solution .
- Application : The methyl ester of this compound is used in the synthesis of the corresponding 4-thioxo derivative .
- Methods of Application : The synthesis involves the interaction of the methyl ester of the compound with the Lawesson’s reagent .
- Results : The study resulted in the successful synthesis of the 4-thioxo derivative .
Pharmaceutical Chemistry
Chemical Synthesis
- Application : This compound is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application can vary depending on the specific pharmaceutical being synthesized .
- Results : The results can vary depending on the specific pharmaceutical being synthesized .
- Application : Pyrimidines derivatives, including this compound, have attracted chemists due to their vast biological antiviral characters as well as antioxidant agents .
- Methods of Application : The specific methods of application can vary depending on the specific antiviral or antioxidant agent being synthesized .
- Results : The results can vary depending on the specific antiviral or antioxidant agent being synthesized .
Pharmaceutical Intermediate
Antiviral and Antioxidant Agents
- Application : This compound is used in chemical reactions, specifically in alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines .
- Methods of Application : The specific methods of application can vary depending on the specific reaction being conducted .
- Results : The results can vary depending on the specific reaction being conducted .
- Application : This compound is used in the synthesis of its derivative, 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile .
- Methods of Application : The specific methods of application can vary depending on the specific derivative being synthesized .
- Results : The results can vary depending on the specific derivative being synthesized .
Chemical Reactions
Synthesis of Derivatives
Safety And Hazards
The compound is classified as an irritant, with hazard statements H314 indicating it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O4S/c1-2-3(13(6,11)12)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXYTKIQVSJRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286546 | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
CAS RN |
6461-30-9 | |
| Record name | 5-Pyrimidinesulfonyl chloride, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6461-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 46425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6461-30-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















